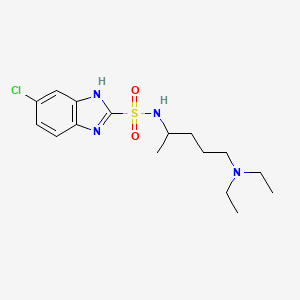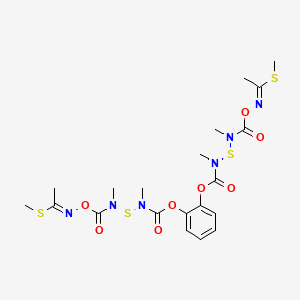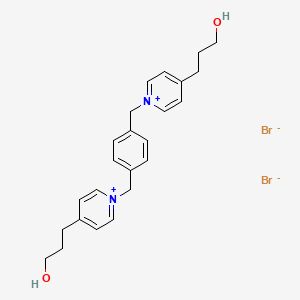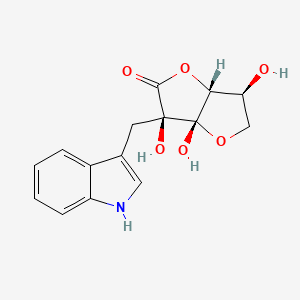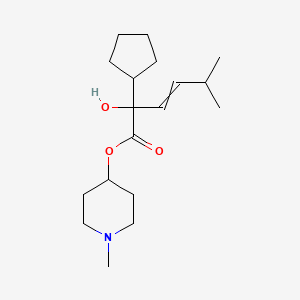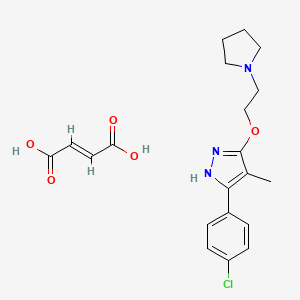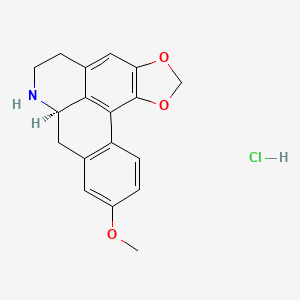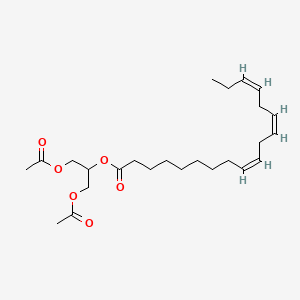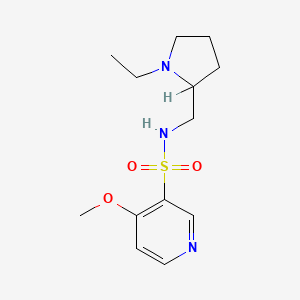
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a pyridinesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide typically involves the reaction of 2-aminomethyl-1-ethylpyrrolidine with 2-methoxy-5-sulfamoylbenzoic acid in the presence of phosphorous trichloride . This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide involves its interaction with specific molecular targets. It acts as a ligand for dopamine D2 and D3 receptors, modulating their activity . This interaction influences various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Sulpiride: A selective dopamine D2 and D3 receptor antagonist.
Amisulpride: Another dopamine receptor antagonist with similar properties.
Raclopride: Known for its high affinity for dopamine D2 receptors.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-3-pyridinesulfonamide is unique due to its specific structural features and the presence of the pyridinesulfonamide moiety
Properties
CAS No. |
138761-26-9 |
|---|---|
Molecular Formula |
C13H21N3O3S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c1-3-16-8-4-5-11(16)9-15-20(17,18)13-10-14-7-6-12(13)19-2/h6-7,10-11,15H,3-5,8-9H2,1-2H3 |
InChI Key |
PQGOKXCXBIYLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


